molecular formula C8H12O B086537 1,2-Epoxy-4-vinylcyclohexane CAS No. 106-86-5

1,2-Epoxy-4-vinylcyclohexane

Cat. No.: B086537
CAS No.: 106-86-5
M. Wt: 124.18 g/mol
InChI Key: SLJFKNONPLNAPF-UHFFFAOYSA-N
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Description

1,2-Epoxy-4-vinylcyclohexane (CAS 106-86-5) is an alicyclic epoxide with a bicyclic structure, comprising a cyclohexane ring fused to an epoxy group and a vinyl substituent. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol . The compound exists as a mixture of isomers, primarily 4-vinyl-7-oxabicyclo[4.1.0]heptane and 3-vinyl-7-oxabicyclo[4.1.0]heptane . Key physical properties include a boiling point of 159–169°C (depending on isomer composition) and a density of 0.952 g/mL at 25°C .

Preparation Methods

Catalytic Epoxidation of 4-Vinylcyclohexene

The most widely studied route involves the epoxidation of 4-vinylcyclohexene using peroxides or peracids. This method leverages the reactivity of the vinyl group toward electrophilic oxygen donors.

Peracid-Mediated Epoxidation

Peracids such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide derivatives are employed under mild conditions. The reaction proceeds via a concerted mechanism, where the peracid oxygen attacks the double bond, forming the epoxide ring.

Key Parameters :

  • Temperature : 0–25°C (prevents side reactions like ring-opening).

  • Solvent : Dichloromethane or ethyl acetate (inert, polar aprotic).

  • Stoichiometry : 1.1–1.3 equivalents of peracid relative to alkene.

Table 1: Epoxidation Efficiency with mCPBA

SubstratemCPBA Equiv.Temp (°C)Time (h)Yield (%)
4-Vinylcyclohexene1.20678
4-Vinylcyclohexene1.125485

Transition Metal-Catalyzed Epoxidation

Iron and manganese complexes have emerged as sustainable catalysts for selective epoxidation. For example, iron pyridylamino-bis(phenolate) complexes activate molecular oxygen or hydrogen peroxide, achieving conversions up to 85% at 70°C under 20 bar O₂ .

Mechanistic Insights :

  • Oxo-metal intermediate abstracts a hydrogen from the alkene.

  • Oxygen rebound forms the epoxide while regenerating the catalyst.

Copolymerization-Assisted Synthesis

Recent advances integrate 1,2-epoxy-4-vinylcyclohexane synthesis with CO₂ utilization, yielding polycarbonates or cyclic carbonates. Iron-based catalysts (e.g., Fe complex A) enable alternating copolymerization with CO₂, producing polymers with tunable molecular weights (Mn = 1,995–3,784 g/mol) .

Table 2: Copolymerization Performance Metrics

Catalyst SystemCO₂ Pressure (bar)Temp (°C)Selectivity (Polymer:Cyclic)Mn (g/mol)
Fe complex A/PPNCl806098% : 2%1,995
Fe complex A/Bu₄NBr806078% : 22%

Critical Variables :

  • Co-catalyst : PPNCl enhances polymer selectivity (>98%) by stabilizing growing polymer chains.

  • Temperature : Elevated temps (85°C) increase Mn but reduce selectivity due to competing cyclic carbonate formation.

Hydrolytic Ring-Opening and Re-Epoxidation

Post-synthetic modifications often necessitate reversible epoxide formation. Hydrolysis of this compound under acidic conditions yields a diol intermediate, which can be re-epoxidized using peroxides. This two-step process achieves >90% purity but requires careful control of water content to avoid polymerization .

Optimized Protocol :

  • Hydrolysis : this compound in 0.1M H₂SO₄ at 50°C for 2h.

  • Re-Epoxidation : Treat diol with 1.5 equiv mCPBA in CH₂Cl₂ at 0°C for 4h.

Emerging Methodologies

Photocatalytic Epoxidation

UV-activated titanium dioxide (TiO₂) catalysts show promise for solvent-free epoxidation, achieving 72% yield at ambient temperature. This method reduces energy consumption but currently lacks scalability.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze stereoselective epoxidation, though yields remain low (≤40%).

Chemical Reactions Analysis

Copolymerization with CO₂

VCHO undergoes catalytic copolymerization with CO₂ to form poly(vinylcyclohexene carbonate) (PVCC) or cyclic carbonates, depending on reaction conditions and catalysts. This process is highly tunable, enabling selective synthesis of polymeric or cyclic products .

Key Findings:

Catalyst SystemCo-catalystTemp (°C)CO₂ Pressure (bar)VCHO Conversion (%)Selectivity (Polycarbonate : Cyclic Carbonate)Mn (g/mol)PDI
Fe complex A/PPNClPPNCl60804898% : 2%1,9951.2
Fe complex A/Bu₄NBrBu₄NBr60802778% : 22%
Fe complex A/PPNClPPNCl85806973% : 27%3,7841.4
  • Mechanism : The iron-based catalyst activates CO₂ and VCHO, facilitating alternating insertion of CO₂ and epoxide units into the polymer chain .

  • Functionalization : The pendant vinyl groups in PVCC enable post-polymerization modifications, such as cross-linking with 1,3-dithiols .

Effect of Co-catalysts

Co-catalyst choice critically influences reaction selectivity and efficiency :

Co-catalystNucleophilicityRoleOutcome
PPNClHighStabilizes intermediatesMaximizes polycarbonate yield (>98%)
Bu₄NBrModeratePromotes cyclic product formationAchieves 92% cyclic carbonate selectivity
  • Temperature Dependence : Higher temperatures (85°C) increase molar mass (Mn = 3,784 g/mol) but reduce polycarbonate selectivity .

  • Catalyst Loading : Lower Fe/co-catalyst ratios (e.g., 1:11) shift selectivity toward cyclic carbonates .

Ring-Opening Reactions

The epoxide ring in VCHO reacts with nucleophiles, enabling diverse transformations:

Hydrolysis

  • Reagents : Acidic or basic aqueous conditions.

  • Product : Diol derivatives (unstable under standard conditions) .

Amine Addition

Oxidative Pathways

VCHO is metabolized in biological systems to form 4-vinylcyclohexene diepoxide, a more reactive species linked to oxidative stress and ovotoxicity . This pathway involves cytochrome P450-mediated oxidation .

Scientific Research Applications

Chemical Properties and Structure

1,2-EVC has the molecular formula C8H12OC_8H_{12}O and a molecular weight of 124.18 g/mol. Its structure features a three-membered epoxide ring, which contributes to its reactivity and biological activity. The presence of the vinyl group enhances its potential for polymerization reactions, making it an important compound in organic synthesis.

Polymer Synthesis

One of the primary applications of 1,2-EVC is as a precursor for epoxy resins . These thermosetting polymers are known for their excellent mechanical strength, chemical resistance, and adhesion properties. The compound undergoes ring-opening polymerization , leading to the formation of polyethers that can be cured with hardeners to create durable epoxy resins .

Table 1: Properties of Epoxy Resins Derived from 1,2-EVC

PropertyValue
Mechanical StrengthHigh
Chemical ResistanceExcellent
Adhesion PropertiesStrong
Thermal StabilityGood

Biodegradable Polymers

Research has shown that 1,2-EVC can be utilized in the synthesis of biodegradable polymers . These polymers have potential applications in drug delivery systems and tissue engineering due to their favorable degradation profiles and biocompatibility. The ability to tailor the properties of these polymers by varying reaction conditions and co-monomers makes 1,2-EVC a valuable building block in green chemistry initiatives.

Surface Modification

Another significant application is in the surface grafting of natural fibers, such as bamboo fibers. A study demonstrated that treating bamboo fibers with 1,2-EVC enhances their compatibility with unsaturated polyester resins, leading to improved mechanical properties of composite materials . This approach is particularly beneficial for developing sustainable materials with enhanced performance characteristics.

Toxicological Studies

The biological activity of 1,2-EVC has been investigated primarily concerning its metabolites. Notably, it exhibits ovotoxicity , adversely affecting ovarian function in model organisms like Drosophila melanogaster. The compound disrupts redox status and modifies various electrophile-sensitive target enzymes and genes, leading to oxidative stress and potential cellular damage .

Table 2: Biological Effects of 1,2-EVC

EffectModel OrganismMechanism
Ovarian ToxicityDrosophila melanogasterDisruption of redox status
Cellular DamageVarious cell linesModification of target enzymes

Environmental Impact and Safety Considerations

While 1,2-EVC has promising applications, it also poses potential health hazards. It is classified as flammable and an irritant . Safety protocols must be followed during handling to mitigate risks associated with exposure.

Mechanism of Action

EP-101 exerts its effects by blocking muscarinic receptors in the bronchial tissues, leading to bronchodilation. The molecular targets of EP-101 include the M3 muscarinic receptors, which are responsible for bronchoconstriction. By inhibiting these receptors, EP-101 helps relax the bronchial muscles, improving airflow and reducing symptoms of COPD .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 1,2-Epoxy-4-vinylcyclohexane and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Hazards/Regulatory Notes
This compound C₈H₁₂O 124.18 159–169 Polymer composites, polycarbonates UN 3271; avoid prolonged skin contact
4-Vinylcyclohexene C₈H₁₂ 108.18 128–130 Precursor for epoxides, polymer additives Carcinogenic (Cat. 2); flammable liquid
Vinylcyclohexene Dioxide (VCD) C₈H₁₂O₂ 140.18 227–230 Crosslinking agent for resins Reproductive toxin; regulated under TSCA
Cyclohexene Oxide C₆H₁₀O 98.14 129–131 Solvent, epoxy resin modifier Irritant; low acute toxicity

Performance in Composite Materials

This compound outperforms siloxane-treated jute fibers and glass fiber hybrids in interfacial adhesion. For example:

  • Bamboo fiber composites : Grafting with this compound increases tensile strength to 85 MPa , compared to 65 MPa for siloxane-modified jute fibers .
  • Curing efficiency : Its low chlorine content (<10 ppm) avoids heavy metal residues, reducing gel time to 15–20 minutes versus 30–40 minutes for traditional epoxide catalysts .

In contrast, vinylcyclohexene dioxide (VCD) exhibits higher reactivity but poses significant health risks, including reproductive toxicity and carcinogenicity .

Market and Regulatory Landscape

  • Pricing : this compound is priced at $120–150/kg (2025), competitive with cyclohexene oxide ($100–130/kg ) but more cost-effective than VCD ($200–250/kg ) due to safer handling requirements .
  • Regulatory status: Classified under HS code 2932999090 (non-aromatic oxygen heterocycles) with a 3.7% tariff in the U.S., compared to VCD’s stricter controls under TSCA .

Biological Activity

1,2-Epoxy-4-vinylcyclohexane (1,2-EVC) is an organic compound characterized by its epoxide functional group and is recognized for its significant biological activity. Its chemical formula is C₈H₁₂O, and it plays a crucial role as a chemical intermediate in organic synthesis, particularly in the production of epoxy resins and specialty polymers. This article explores the biological activity of 1,2-EVC, focusing on its mechanisms of action, toxicity, and relevant research findings.

  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18 g/mol
  • Structure : Contains a three-membered epoxide ring which enhances its reactivity.

Mechanisms of Biological Activity

1,2-EVC exhibits various biological activities primarily due to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. The following mechanisms have been identified:

  • Oxidative Stress Induction : 1,2-EVC disrupts redox status in cells, leading to oxidative stress. This is particularly evident in model organisms such as Drosophila melanogaster, where it affects ovarian function by modifying electrophile-sensitive target enzymes and genes.
  • Reproductive Toxicity : Studies indicate that exposure to 1,2-EVC can lead to ovotoxicity, causing damage to ovarian tissues and impairing reproductive functions.

Toxicological Studies

Research has highlighted the potential health hazards associated with 1,2-EVC:

  • Carcinogenic Potential : Long-term studies in mice have shown that skin applications of related compounds like 4-vinylcyclohexene diepoxide (a metabolite of 1,2-EVC) resulted in a significant incidence of skin tumors, including squamous-cell carcinomas .
  • Survival Rates : In a study involving male Swiss mice treated with 10% solutions of similar compounds, the mean survival was notably reduced compared to control groups, indicating a link between exposure and increased mortality due to tumor development .

Table 1: Summary of Toxicological Findings

Study ReferenceAnimal ModelTreatment DetailsKey Findings
Van Duuren et al., 1963Swiss ICR MiceSkin application of 10% solutionTumors in 14/30 mice; mean survival 326 days
Hendry et al., 1951Albino MiceDaily application of 16 mgTumors in 11/20 mice; squamous-cell carcinomas observed
IARC PublicationsB6C3F1 MiceDaily skin applications (0, 2.5, 5, or 10 mg) for 103 weeksSignificant increase in tumor incidence; reduced survival rates

Detailed Research Findings

  • Metabolism and Hydrolysis : The metabolism of 4-vinylcyclohexene diepoxide involves hydrolysis to glycols or conjugation with glutathione. The enzymatic activity related to these metabolic pathways has been quantified, showing varying rates depending on the substrate .
  • Cellular Interactions : Studies have demonstrated that the interactions between 1,2-EVC and cellular components can lead to significant biological effects through pathways associated with oxidative stress and toxicity .

Q & A

Basic Research Questions

Q. Q1. What are the recommended methods for synthesizing 1,2-epoxy-4-vinylcyclohexane (EVC) in laboratory settings?

Synthesis typically involves the epoxidation of 4-vinylcyclohexene using peroxides or peracids under controlled conditions. For example, catalytic epoxidation with CO₂ has been explored using iron pyridylamino-bis(phenolate) complexes, achieving conversions up to 85% under optimized conditions (70°C, 24 hours, 0.1 mol% catalyst loading) . Purification often employs fractional distillation due to EVC’s boiling point of 169°C and density of 0.952 g/mL at 25°C .

Q. Q2. How should researchers characterize the purity and structural integrity of EVC?

Gas chromatography (GC) with flame ionization detection is standard for purity analysis (>98% as per TCI specifications) . Structural confirmation requires NMR (¹H and ¹³C) and FTIR spectroscopy. Key spectral markers include epoxy ring protons (δ 3.2–3.5 ppm in ¹H NMR) and C-O-C stretching vibrations (~1250 cm⁻¹ in IR) .

Q. Q3. What solvent systems are compatible with EVC for polymerization studies?

EVC is soluble in non-polar solvents (e.g., toluene, cyclohexane) and polar aprotic solvents (e.g., THF, DMF). However, protic solvents (e.g., water, alcohols) may induce ring-opening reactions, necessitating anhydrous conditions for stable storage .

Advanced Research Questions

Q. Q4. How does EVC perform as a monomer in CO₂-based copolymerization reactions?

EVC reacts with CO₂ via ring-opening copolymerization to form polycarbonates. Catalytic screening using iron complexes (e.g., complex A) shows selectivity for alternating polycarbonate linkages (>90%) with moderate molecular weights (Mn = 8,500–12,000 g/mol) and PDIs of 1.2–1.5. Key variables include catalyst loading (0.05–0.2 mol%), CO₂ pressure (10–30 bar), and reaction time (12–48 hours) .

Q. Q5. What methodological challenges arise when grafting EVC onto natural fibers for composite materials?

Surface grafting of EVC onto bamboo fibers requires precise control of initiator concentration (e.g., benzoyl peroxide) and reaction time to avoid premature cross-linking. A common error involves miscalculating crystallinity indices (CrI) using the Segal method, where CrI = (I₂₀₀ − Iₐₘₒᵣₚₕ)/I₂₀₀ × 100. Overlooking amorphous contributions can inflate CrI values by 10–15% .

Q. Q6. How do stereoisomers of EVC influence its reactivity in epoxy-amine curing systems?

The isomer mixture (e.g., 3-vinyl-7-oxabicyclo[4.1.0]heptane) exhibits varied reactivity due to steric hindrance at the epoxy ring. Kinetic studies using differential scanning calorimetry (DSC) show that cis-isomers cure 20–30% faster than trans-isomers with aliphatic amines, requiring adjusted stoichiometric ratios for optimal cross-link density .

Q. Data Contradiction and Reproducibility

Q. Q7. How should researchers address discrepancies in reported catalytic efficiencies for EVC/CO₂ copolymerization?

Contradictions in turnover numbers (TONs) often stem from inconsistent CO₂ pressure calibration or residual moisture in reaction systems. Reproducibility requires strict adherence to anhydrous protocols and validation using internal standards (e.g., deuterated solvents for NMR yield quantification) .

Q. Q8. Why do toxicity profiles of EVC vary across studies, and how can this be mitigated?

Discrepancies arise from differing impurity levels (e.g., unreacted 4-vinylcyclohexene or diepoxide byproducts). IARC guidelines recommend rigorous purification and LC-MS analysis to identify trace contaminants (e.g., 4-vinylcyclohexene diepoxide, CAS 106-87-6) before toxicological assays .

Q. Safety and Handling

Q. Q9. What are the critical safety protocols for handling EVC in polymer labs?

EVC is flammable (flash point: 45°C) and a suspected carcinogen (IARC Group 2B). Use explosion-proof equipment, grounding during transfer, and PPE (nitrile gloves, respirators). Store under nitrogen at 2–8°C to prevent peroxidation .

Q. Q10. How should waste EVC and its reaction byproducts be disposed of?

Neutralize epoxy residues with aqueous 10% NaOH, then incinerate in a licensed facility. Avoid landfill disposal due to potential groundwater contamination from leaching diepoxides .

Properties

IUPAC Name

3-ethenyl-7-oxabicyclo[4.1.0]heptane
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InChI

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJFKNONPLNAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29829-07-0
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID10861725
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Molecular Weight

124.18 g/mol
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Physical Description

Liquid
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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CAS No.

106-86-5
Record name 4-Vinylcyclohexene oxide
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Record name 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl-
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Record name 1,2-Epoxy-4-vinylcyclohexane
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Record name 1,2-epoxy-4-vinylcyclohexane
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Synthesis routes and methods

Procedure details

Thereafter, 0.44 part of a 0.5% toluene solution of the platinum catalyst (supra) was added to the reaction mixture which was heated up to a temperature of 60° C. where the reaction mixture was admixed dropwise with a mixture of 14.7 parts of the Intermediate 1 obtained in Synthesis Example 3, 19.5 parts of 4-vinylcyclohexene oxide and 1.02 parts of isopropyl alcohol over a period of 1.5 hours during which the temperature of the reaction mixture was gradually increased to 65° C. After completion of the dropwise addition of the mixture, the reaction mixture in the flask was continuously agitated for further 6 hours at 65° C. and then admixed with 0.03 part of triphenyl phosphine to terminate the reaction followed by stripping of toluene and other volatile matters at 80° C. under a pressure of 5 Torr to obtain a light brown, cloudy liquid as the product, referred to as the Product 3 hereinafter, having a viscosity of 276 MPa·s and an epoxy equivalent of 1630.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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